Antiviral agent 48

Hepatitis E virus Rocaglate SAR Selectivity index

Antiviral agent 48 (compound 9m, CAS 3032868-59-7) is a synthetic C6-bromo halogenated rocaglate derivative with quantifiable superiority over structural analogs. Key differentiators: (1) 23.7-fold greater HEV potency versus C6/C8-dichloro analog 9da (EC90 30.6 vs 725.3 nM); (2) superior selectivity index (SI=11.0) compared to natural lead silvestrol (SI=6.1), reducing cytotoxicity-driven false positives in HepG2 replicon assays; (3) validated pan-antiviral activity against CHIKV (EC90 9.8 nM) and SARS-CoV-2 (EC90 80.0 nM). This well-defined chemical probe enables consolidated procurement for multi-virus screening programs and ensures robust dose-response curves at lower concentrations.

Molecular Formula C27H25BrO7
Molecular Weight 541.4 g/mol
Cat. No. B15137642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 48
Molecular FormulaC27H25BrO7
Molecular Weight541.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)Br)O)O)C(=O)OC)C5=CC=CC=C5
InChIInChI=1S/C27H25BrO7/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1
InChIKeyQXTKLDGZMSUSAV-PXIJUOARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiviral Agent 48: Chemical Identity and Key Pharmacological Profile for Research Procurement


Antiviral agent 48, designated as compound 9m in primary research [1], is a synthetic halogenated rocaglate derivative within the flavagline natural product class (CAS: 3032868-59-7; molecular formula: C27H25BrO7; molecular weight: 541.39) . It functions as a pan-antiviral inhibitor of the eukaryotic initiation factor 4A (eIF4A) complex, thereby suppressing cap-dependent translation initiation required for replication of various RNA viruses [1]. In vitro assays demonstrate its antiviral activity against hepatitis E virus (HEV), Chikungunya virus (CHIKV), Rift Valley fever virus (RVFV), and SARS-CoV-2, with quantitative potency metrics established in head-to-head comparative studies against structurally related rocaglate derivatives including silvestrol (2a), CR-31-B, 9da, and 14f [1].

Why Generic Rocaglate Substitution Cannot Replicate Antiviral Agent 48's Differentiated Performance


The antiviral efficacy and selectivity of rocaglate derivatives are exquisitely sensitive to halogen substitution patterns and amide modifications, precluding simple in-class interchangeability. As demonstrated in direct comparative analyses [1], C6-bromo substitution in Antiviral agent 48 (9m) yields an EC90 of 30.6 nM against HEV with a selectivity index (SI) of 11.0, while the naturally occurring lead silvestrol (2a) exhibits a lower SI of 6.1 despite comparable EC90. Similarly, alternative C6/C8-dichloro substitution (9da) results in >20-fold reduced potency against HEV (EC90 725.3 nM, SI 8.2). These discrete structure-activity relationships, quantified across four distinct viral systems, demonstrate that halogen position, identity, and amide modification collectively determine both potency and therapeutic window [1].

Quantitative Comparative Evidence: Antiviral Agent 48 vs. Leading Rocaglate Comparators


Enhanced Selectivity Index Against HEV Compared to Natural Lead Silvestrol (2a)

Antiviral agent 48 (9m) demonstrates a superior selectivity index (SI) for HEV relative to the prominent natural rocaglate silvestrol (2a) in standardized in vitro assays [1]. While both compounds exhibit comparable antiviral potency (EC90 values of 30.6 nM vs. 28.1 nM respectively), the reduced cytotoxicity of 9m yields a SI of 11.0, representing a 1.8-fold improvement over silvestrol's SI of 6.1 [1].

Hepatitis E virus Rocaglate SAR Selectivity index eIF4A inhibition

Superior Potency Against Chikungunya Virus (CHIKV) vs. Halogenated Analogs 9da and 14f

Antiviral agent 48 (9m) demonstrates significantly greater antiviral potency against CHIKV than its structurally related halogenated rocaglate analogs 9da and 14f [1]. At 48 hours post-infection, 9m achieves an EC90 of 9.8 nM, which is 9.4-fold more potent than 9da (EC90 = 92.3 nM) and 2.1-fold more potent than 14f (EC90 = 20.2 nM) [1].

Chikungunya virus Rocaglate derivatives Antiviral potency EC90 comparison

Broad-Spectrum Pan-Antiviral Activity Across Diverse RNA Viruses vs. Comparator 14f

Antiviral agent 48 (9m) exhibits potent, pan-antiviral activity against three clinically significant RNA viruses, outperforming comparator 14f in head-to-head assays for SARS-CoV-2 and RVFV [1]. For SARS-CoV-2, 9m achieves an EC90 of 80.0 nM, which is 4.2-fold more potent than 14f (EC90 = 339.9 nM). Against RVFV, 9m's EC90 of 53.2 nM is 2.1-fold more potent than 14f (EC90 = 113.2 nM). Both compounds display comparable activity against HEV, but 9m demonstrates a consistently broader and more potent antiviral profile across the panel [1].

Pan-antiviral SARS-CoV-2 Rift Valley fever virus Broad-spectrum inhibition

Markedly Superior Potency Against HEV vs. C6/C8-Dichloro Analog 9da

The impact of halogen substitution on antiviral activity is starkly illustrated by the performance gap between Antiviral agent 48 (9m, C6-bromo) and its C6/C8-dichloro analog 9da [1]. Against HEV at 48 hours, 9m exhibits an EC90 of 30.6 nM, whereas 9da is nearly 24-fold less potent (EC90 = 725.3 nM). Moreover, 9m maintains a higher selectivity index (SI 11.0 vs. 8.2) [1]. This dramatic difference underscores the critical role of the C6-bromo substituent in enhancing both potency and therapeutic window.

Hepatitis E virus Halogen substitution Structure-activity relationship EC90 comparison

Research and Industrial Applications of Antiviral Agent 48 Based on Comparative Evidence


Hepatitis E Virus (HEV) Replication Studies Requiring an Optimized Therapeutic Window

For HEV research programs investigating viral replication mechanisms or screening compound libraries, Antiviral agent 48 offers a superior selectivity index (SI = 11.0) compared to the natural lead silvestrol (SI = 6.1) [1]. This wider therapeutic window reduces cytotoxicity-driven false positives and enables longer-term kinetic studies in HepG2-based replicon assays [1]. The compound's 23.7-fold greater potency over analog 9da further ensures robust dose-response curves at lower concentrations [1].

Pan-Viral Screening Programs Targeting Emerging RNA Viruses (CHIKV, RVFV, SARS-CoV-2)

Antiviral agent 48 is particularly suited for broad-spectrum antiviral screening due to its validated activity across multiple RNA viruses [1]. In comparative head-to-head assays, it demonstrates 9.4-fold greater potency against CHIKV (EC90 9.8 nM) and 4.2-fold greater potency against SARS-CoV-2 (EC90 80.0 nM) relative to analog 14f [1]. This pan-viral profile enables consolidation of compound procurement for diverse virology projects within the same institution or screening core.

Structure-Activity Relationship (SAR) Studies on Halogenated Rocaglates

The C6-bromo substitution in Antiviral agent 48 provides a well-defined chemical probe for exploring the role of halogen bonding in eIF4A inhibition [1]. Its stark 23.7-fold potency advantage over C6/C8-dichloro analog 9da offers a clear phenotypic readout for genetic and biochemical validation of target engagement [1]. Researchers investigating translation initiation inhibitors will benefit from this compound's established SAR context and availability of comparative data against multiple structural analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiviral agent 48

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.